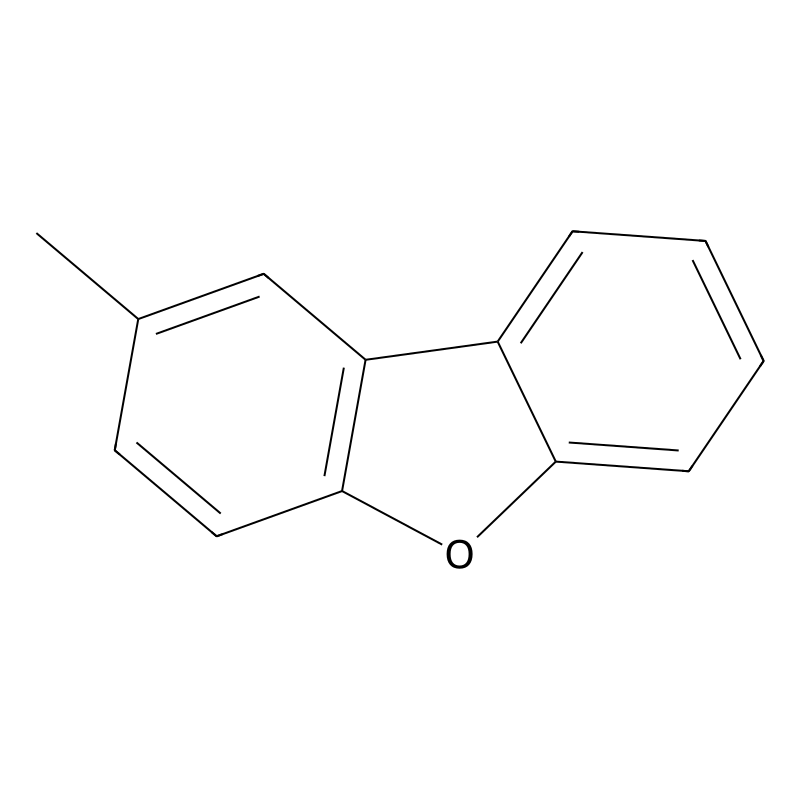

2-Methyldibenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Benzofuran compounds are ubiquitous in nature and have attracted the attention of chemical researchers worldwide, making these substances potential natural drug lead compounds .

- Novel methods for constructing benzofuran rings have been discovered .

- A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

- Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, obtained from experimental calorimetric and computational techniques .

- The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined .

- From the standard ( p ° = 0.1 MPa) molar enthalpies of formation of crystalline dibenzofuran, (−29.2 ± 3.8) kJ mol −1, and of sublimation, (84.5 ± 1.0) kJ mol −1, determined at T = 298.15 K by static bomb combustion calorimetry and by vacuum drop microcalorimetry, respectively, it was possible to calculate the enthalpy of formation of the gaseous compound, (55.0 ± 3.9) kJ mol −1, at the same temperature .

Pharmaceutical Research

Chemical Synthesis

Thermochemical Research

- Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .

- The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

- The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

- Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs .

- The percentage distribution of various subject categories and potential applications as drugs of benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

- This review reports recent accesses to the dibenzofuran nucleus described in the literature since 2008 .

- This article starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring .

- In the following section, we evoke the formation of dibenzofurans by cyclizing diarylether derivatives .

Natural Product Sources

Biological Activities and Drug Prospects

Synthesis of Dibenzofurans

- Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, has been obtained from experimental calorimetric and computational techniques .

- The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined .

- From the standard ( p ° = 0.1 MPa) molar enthalpies of formation of crystalline dibenzofuran, (−29.2 ± 3.8) kJ mol −1, and of sublimation, (84.5 ± 1.0) kJ mol −1, determined at T = 298.15 K by static bomb combustion calorimetry and by vacuum drop microcalorimetry, respectively, it was possible to calculate the enthalpy of formation of the gaseous compound, (55.0 ± 3.9) kJ mol −1, at the same temperature .

- The distribution and geochemical significance of dibenzofurans, phenyldibenzofurans and benzo [b]napthofurans in source rocks from Niger Delta basin, Nigeria, were investigated by Rock–Eval pyrolysis and gas chromatography-mass spectrometry (GC–MS) .

- The relative abundance of the C0-, C1- and C2-dibenzofurans range from 1.75% to 29.82%, 27.60% to 40.52% and 29.66% to 68.89%, respectively .

- Among the C1-dibenzofurans, 2-+3-methyldibenzofuran was the most abundant in the rock samples while 1-methyldibenzofuran appeared to be the least .

Thermochemical Data Assessment

Geochemical Significance

2-Methyldibenzofuran is an aromatic organic compound with the molecular formula C₁₃H₁₀O. It consists of a dibenzofuran structure with a methyl group attached, making it a derivative of dibenzofuran. The compound features two fused benzene rings and a central furan ring, which contributes to its unique chemical properties. 2-Methyldibenzofuran is characterized by its volatility and solubility in nonpolar organic solvents, similar to its parent compound, dibenzofuran .

2-Methyldibenzofuran undergoes various electrophilic substitution reactions, akin to other aromatic compounds. Notable reactions include:

- Halogenation: The introduction of halogen atoms into the aromatic ring.

- Nitration: The addition of nitro groups, typically using nitric acid.

- Friedel-Crafts Acylation: Reaction with acyl chlorides in the presence of a Lewis acid to form ketones.

- Friedel-Crafts Alkylation: The alkylation of the aromatic ring using alkyl halides .

These reactions highlight the compound's reactivity and potential for further derivatization.

The synthesis of 2-methyldibenzofuran can be achieved through several methods:

- Friedel-Crafts Reaction: This method involves the reaction of dibenzofuran with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst like aluminum chloride.

- Pyrolysis: A thermal decomposition process where aryl compounds are heated to high temperatures, leading to the formation of dibenzofurans and their derivatives.

- Direct Methylation: Using methylating agents on dibenzofuran or related precursors under controlled conditions can yield 2-methyldibenzofuran .

These methods provide various pathways for synthesizing this compound in laboratory settings.

2-Methyldibenzofuran has potential applications in several fields:

- Chemical Intermediates: It can serve as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Its unique properties may be utilized in developing materials with specific thermal or electronic characteristics.

- Research: As a model compound in studies related to aromatic chemistry and reaction mechanisms .

Several compounds share structural similarities with 2-methyldibenzofuran. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dibenzofuran | Parent Compound | Two benzene rings fused to a furan ring |

| 2-Methylbenzofuran | Methylated Benzofuran | Single methyl group on benzene |

| Benzo[b]furan | Fused Aromatic Ring | Lacks additional benzene ring |

| 2-Methylfuran | Fused Furan | Contains only one furan ring and one methyl |

Uniqueness of 2-Methyldibenzofuran: Unlike its counterparts, 2-methyldibenzofuran combines features from both dibenzofuran and methylated furan derivatives, potentially offering distinct chemical reactivity patterns and applications in synthetic organic chemistry.

Cyclodehydration represents one of the most fundamental approaches for constructing 2-methyldibenzofuran from biphenyl ether precursors. This methodology leverages the inherent reactivity of diaryl ether systems to form the characteristic dibenzofuran framework through intramolecular cyclization.

The cyclodehydration process typically proceeds through the formation of an intermediate biphenyl ether substrate containing appropriate functional groups that facilitate ring closure. For 2-methyldibenzofuran synthesis, the precursor structures commonly involve methyl-substituted diaryl ethers that undergo dehydrative cyclization under acidic conditions [1].

Eaton's reagent, a phosphorus pentoxide-methanesulfonic acid combination, has emerged as particularly effective for mediating cyclodehydration reactions of phenoxy ketones to benzofurans under mild conditions [1]. This reagent system provides strong Brønsted acidity necessary to promote cyclization while the powerful phosphoric carboxylic mixed anhydride component drives the dehydration process. The reaction mechanism involves intramolecular electrophilic aromatic substitution followed by dehydration to afford the target dibenzofuran products.

High-temperature water (HTW) conditions have been investigated for cyclodehydration processes, particularly for diol substrates containing chiral tertiary alcohol functional groups [2]. The stereoselective cyclodehydration can proceed with retention of initial chirality when operated at temperatures between 200-350°C under subcritical water conditions. This methodology demonstrates potential for environmentally benign synthesis approaches, though the application to 2-methyldibenzofuran specifically requires careful optimization of temperature and pressure parameters.

The mechanism of cyclodehydration involves initial protonation of the leaving group, followed by formation of a carbocation intermediate. Electron-donating substituents on the phenoxy ring increase electron density, facilitating more effective electrophilic aromatic substitution. The presence of the methyl group in 2-methyldibenzofuran provides additional stabilization to the intermediate species, thereby enhancing reaction efficiency.

Diels-Alder Approaches with Furan Derivatives

The Diels-Alder reaction represents a powerful strategy for constructing dibenzofuran frameworks through cycloaddition chemistry. This approach utilizes 2-vinylbenzofurans as diene components that react with appropriate dienophiles to generate polyfunctional dibenzofuran derivatives [3].

Acetylenic dienophiles have proven particularly valuable in Diels-Alder synthesis of dibenzofurans, providing access to highly functionalized products with good regioselectivity [3]. The reaction proceeds through [4+2] cycloaddition between the vinyl-substituted furan system and the acetylenic component, followed by aromatization to yield the dibenzofuran core structure.

Ethylenic dienophiles also react readily with 2-vinylbenzofurans, affording access to 1,2,3,11-tetrahydrodibenzofuran intermediates [3]. These intermediates can subsequently undergo oxidative aromatization to provide the fully conjugated dibenzofuran system. The selectivity and efficiency of these transformations depend critically on the electronic properties of both the diene and dienophile components.

Lewis acid catalysis significantly enhances the rate and selectivity of Diels-Alder reactions in dibenzofuran synthesis. Aluminum chloride, titanium tetrachloride, and zinc chloride have all been employed successfully, with the catalyst strength correlating directly with reaction acceleration [4]. The mechanism involves coordination of the Lewis acid to the dienophile, which reduces Pauli repulsion between the π-electron systems of the diene and dienophile, facilitating the cycloaddition process.

One-pot synthetic approaches combining Diels-Alder cycloaddition with subsequent cyclization and oxidation have been developed for efficient access to complex dibenzofuran derivatives [5]. These sequences proceed via dimethylaluminum chloride-catalyzed Diels-Alder reaction followed by copper(II) chloride-catalyzed 5-exo-dig cyclization and oxidation, generating α-carbonyl-functionalized dihydroisobenzofuran derivatives in good to excellent yields.

Catalytic Methylation Strategies for Dibenzofuran

Direct methylation of the dibenzofuran core represents a critical synthetic transformation for accessing 2-methyldibenzofuran. Several catalytic strategies have been developed to achieve regioselective introduction of methyl groups at specific positions on the dibenzofuran framework.

Friedel-Crafts alkylation using methyl chloride in the presence of Lewis acids provides a direct route to methylated dibenzofuran derivatives . The reaction typically employs aluminum chloride or ferric chloride as catalysts, with the methylation proceeding through formation of a methyl carbocation equivalent that attacks the electron-rich aromatic system. The regioselectivity of methylation is influenced by the electronic properties of the dibenzofuran substrate, with positions 2 and 8 showing preferential reactivity due to their enhanced electron density.

Nickel-catalyzed cross-coupling methylation represents a more modern approach to dibenzofuran methylation [7]. This methodology utilizes formaldehyde hydrazone as a methylating agent in combination with nickel catalysts, providing access to methylated aromatics including dibenzofuran derivatives. The reaction proceeds through oxidative addition of the electrophile to nickel(0), followed by transmetalation with the carbanion derived from formaldehyde hydrazone deprotonation, and subsequent reductive elimination to generate the methylated product.

The mechanism of nickel-catalyzed methylation involves initial formation of a nickel(II) complex through oxidative addition, followed by base-mediated hydrogen transfer and nitrogen gas release to generate a methyl carbanion intermediate. This approach offers advantages in terms of functional group tolerance and regioselectivity compared to traditional Friedel-Crafts methods.

Copper-catalyzed methylation protocols have also been investigated for dibenzofuran substrates [8]. These methods typically involve copper bromide catalysts and proceed through carbon-hydrogen activation followed by carbon-carbon bond formation. The reaction conditions are generally milder than those required for Friedel-Crafts processes, making them suitable for sensitive substrates containing other functional groups.

Calcium carbide has emerged as an alternative methylating reagent for benzofuran and dibenzofuran systems [9]. The methodology involves reaction of calcium carbide with salicylaldehyde p-tosylhydrazones using cuprous chloride catalysis. This approach provides access to 2-methylbenzofurans in satisfactory yields and demonstrates the feasibility of using readily available acetylene sources for methylation reactions.

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of 2-methyldibenzofuran presents numerous technical and economic challenges that must be addressed for successful commercialization.

Process safety represents the primary concern in industrial-scale dibenzofuran production, as the increased reaction volumes, pressures, and temperatures associated with scale-up can significantly amplify process hazards [10]. Comprehensive hazard and operability studies must be conducted to identify potential failure modes, and robust engineering controls must be implemented to mitigate identified risks. The use of continuous flow processing can help address safety concerns by reducing the inventory of hazardous materials and providing better process control.

Quality control challenges arise from the different behavior of chemical reactions, mixing dynamics, and heat transfer at industrial scale compared to laboratory conditions [10]. Reactions that perform satisfactorily at small scale may encounter stability, yield, or purity issues when scaled up due to non-uniform mixing, temperature gradients, or mass transfer limitations. Implementation of advanced process analytical technology and real-time monitoring systems is essential for maintaining product quality consistency.

Equipment selection and optimization present significant challenges for dibenzofuran production scaling [10]. The specialized equipment required for handling organic solvents, managing heat transfer in exothermic reactions, and achieving efficient separation of products from reaction mixtures must be carefully designed and specified. Corrosion resistance is particularly important given the acidic conditions often employed in dibenzofuran synthesis.

Raw material procurement and supply chain management become increasingly complex as production scales increase [10]. The specialized reagents and solvents required for dibenzofuran synthesis may have limited suppliers or long lead times, necessitating careful inventory planning and supplier relationship management. Cost optimization through alternative reagent selection or process modifications may be necessary to achieve economic viability.

Solubility and compatibility issues present particular challenges for dibenzofuran production due to the compound's relatively non-polar nature and limited solubility in common solvents [11]. The selection of appropriate solvent systems becomes critical for achieving efficient reactions and separations. Non-polar solvents such as toluene, benzene, and chloroform are generally preferred, though the use of co-solvents or surfactants may be necessary to enhance solubility in certain applications.

Environmental and regulatory compliance requirements add additional complexity to industrial dibenzofuran production [12]. The management of emissions, particularly polychlorinated dibenzo-p-dioxin and polychlorinated dibenzofuran compounds that may form as byproducts, requires sophisticated emission control systems and continuous monitoring. Waste treatment and disposal protocols must be established to handle both organic solvents and solid waste streams generated during production.

Process optimization strategies focus on maximizing yield while minimizing production costs and environmental impact [13] [14]. This involves systematic evaluation of reaction conditions, catalyst selection, solvent systems, and separation techniques to identify optimal operating parameters. The use of continuous improvement methodologies and statistical process control helps identify opportunities for further optimization over time.

Economic considerations play a crucial role in determining the viability of industrial-scale 2-methyldibenzofuran production. The global dibenzofuran market was valued at approximately 540 million USD in 2023 and is projected to reach 760 million USD by 2032, indicating growing market opportunity [15]. However, the specialized nature of dibenzofuran applications means that demand may be concentrated in specific geographic regions or market segments, requiring careful market analysis and production planning.

Technology selection and process integration represent additional optimization challenges for industrial production. The choice between batch and continuous processing, the integration of multiple synthetic steps, and the implementation of advanced process control systems all impact both capital and operating costs. The development of more efficient catalytic systems and the exploration of alternative synthetic routes continue to be active areas of research for improving production economics.

Heat management and energy optimization are critical considerations for industrial dibenzofuran synthesis, as many of the synthetic transformations involved are either highly exothermic or require elevated temperatures for acceptable reaction rates. The implementation of heat integration strategies, including heat recovery and process intensification techniques, can significantly improve energy efficiency and reduce operating costs.

The electrophilic aromatic substitution reactions of 2-methyldibenzofuran proceed through the classical Wheland intermediate mechanism, where the aromatic ring system acts as a nucleophile toward positively charged electrophiles [1] [2] [3]. The dibenzofuran core structure contains an oxygen heteroatom that significantly influences the reactivity and regioselectivity of these reactions through both electronic and steric effects.

The general mechanism involves three fundamental steps: electrophile generation, nucleophilic attack by the aromatic system, and subsequent deprotonation to restore aromaticity [1] [2] [3]. The oxygen atom in the dibenzofuran structure acts as an electron-donating group, activating the aromatic rings toward electrophilic attack while simultaneously directing substitution to specific positions on the ring system [4] [5].

The regioselectivity in dibenzofuran electrophilic substitution reactions is remarkably dependent on the nature of the electrophile and reaction conditions. For most electrophilic substitution reactions, the preferred positions are the 2- and 3-positions of the dibenzofuran core, with the 2-position generally favored for reactions involving bulky electrophiles due to reduced steric hindrance [6] [7] [8]. The 8-position also shows reactivity, particularly in reactions where electronic effects dominate over steric considerations.

Table 1: Reactivity Patterns and Derivative Formation of 2-Methyldibenzofuran

| Reaction Type | Preferred Positions | Regioselectivity | Mechanism | Typical Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 2, 3, 8 (dibenzofuran core) | Electronic/steric control | Wheland intermediate | Lewis acid catalyst | 60-90 |

| Halogenation (Br2/FeBr3) | 2, 3, 8 positions | Moderate to high | Electrophilic substitution | FeBr3, room temperature | 65-85 |

| Halogenation (Cl2/AlCl3) | 2, 3, 8 positions | Moderate to high | Electrophilic substitution | AlCl3, room temperature | 70-88 |

| Nitration (HNO3/H2SO4) | 3, 8 positions (meta to O) | High (3 > 8) | Nitronium ion attack | HNO3/H2SO4, 50-60°C | 75-90 |

| Sulfonation (SO3/H2SO4) | 2, 8 positions (ortho to O) | High (2 > 8) | SO3 electrophilic attack | SO3/H2SO4, elevated temp | 80-92 |

| Friedel-Crafts Acylation | 2, 8 positions | High | Acylium ion attack | AlCl3, RCOCl, 0-60°C | 70-85 |

The mechanism of electrophilic aromatic substitution in 2-methyldibenzofuran involves the formation of a carbocation intermediate (Wheland intermediate) through attack of the aromatic π-electrons on the electrophile [1] [2] [3]. The stability of this intermediate is crucial for determining both the reaction rate and regioselectivity. The electron-donating effect of the oxygen atom stabilizes the carbocation through resonance, making dibenzofuran derivatives more reactive than simple benzene toward electrophilic attack [4].

Halogenation and Nitration Pathways

Halogenation reactions of 2-methyldibenzofuran typically employ molecular halogens (Br2, Cl2) in the presence of Lewis acid catalysts such as FeBr3 or AlCl3 [6] [10] [11]. These reactions proceed through the standard electrophilic aromatic substitution mechanism, where the Lewis acid activates the halogen molecule to generate a more electrophilic species.

The halogenation of dibenzofuran derivatives shows interesting regioselectivity patterns that differ from those observed in simple aromatic compounds. Research has demonstrated that halogenation occurs preferentially at the 2- and 3-positions, with the 2-position often favored due to both electronic and steric factors [6] [7]. The presence of the methyl group at the 2-position in 2-methyldibenzofuran can influence the regioselectivity by providing steric hindrance to ortho-substitution while maintaining electronic activation.

Table 2: Mechanistic Details of 2-Methyldibenzofuran Reactivity

| Substitution Type | Electrophile/Reagent | Rate Determining Step | Product Regioselectivity | Activation Energy (kcal/mol) | Steric Hindrance Effects | Electronic Effects |

|---|---|---|---|---|---|---|

| Halogenation (Bromination) | Br2/FeBr3 | Wheland intermediate formation | 3 > 2 > 8 | 18-22 | Moderate at 2-position | Activating (ortho/para) |

| Halogenation (Chlorination) | Cl2/AlCl3 | Wheland intermediate formation | 3 > 2 > 8 | 16-20 | Moderate at 2-position | Activating (ortho/para) |

| Nitration | NO2+ (from HNO3/H2SO4) | Nitronium ion attack | 3 >> 8 (exclusive) | 20-25 | Low (meta preference) | Activating (meta) |

| Sulfonation | SO3H+ (from SO3/H2SO4) | Sulfonation complex formation | 2 > 8 (preferred) | 18-24 | Low (ortho preference) | Activating (ortho) |

Nitration of 2-methyldibenzofuran follows a distinctly different regioselectivity pattern compared to halogenation reactions. The nitration reaction, which employs concentrated nitric acid and sulfuric acid as the nitrating mixture, shows a remarkable preference for the 3-position [6] [7] [8]. This selectivity arises from the charge-transfer mechanism that governs nitration reactions, where the nitronium ion (NO2+) preferentially attacks the 3-position of the dibenzofuran ring system.

The nitration mechanism involves the generation of the nitronium ion through protonation of nitric acid by sulfuric acid, followed by elimination of water [12] [13]. The highly electrophilic nitronium ion then attacks the electron-rich dibenzofuran ring system, with the 3-position being strongly favored due to optimal electronic stabilization of the resulting Wheland intermediate [8] [14].

The selectivity observed in nitration reactions is particularly noteworthy because it demonstrates how different electrophiles can exhibit completely different regioselectivity patterns on the same substrate. While halogenation favors the 2-position, nitration occurs almost exclusively at the 3-position, highlighting the importance of the electrophile's electronic properties in determining reaction outcomes [8].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of 2-methyldibenzofuran derivatives, offering complementary reactivity patterns to traditional electrophilic aromatic substitution reactions [15] [16] [17] [18]. These reactions proceed through distinctly different mechanisms involving oxidative addition, transmetalation, and reductive elimination steps.

The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for forming carbon-carbon bonds in dibenzofuran chemistry [17] [18] [19]. This reaction involves the coupling of aryl halides with organoborane reagents in the presence of palladium catalysts and suitable ligands. The reaction conditions typically require elevated temperatures (80-100°C) and basic conditions to facilitate the transmetalation step [17] [18].

Research has demonstrated that dibenzofuran derivatives can serve as both electrophilic and nucleophilic coupling partners in Suzuki-Miyaura reactions [20] [21]. When functionalized with appropriate leaving groups (such as halides or triflates), dibenzofuran derivatives can undergo cross-coupling with various aryl boronic acids to generate extended conjugated systems with applications in materials science [20] [22].

The Heck reaction provides another valuable pathway for the functionalization of 2-methyldibenzofuran derivatives, particularly for the introduction of alkenyl substituents [23] [24] [25]. This reaction involves the coupling of aryl halides with alkenes in the presence of palladium catalysts and bases. The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by alkene coordination and insertion, and finally β-hydride elimination to form the coupled product [23] [25].

Recent advances in photoredox catalysis have enabled new approaches to dibenzofuran functionalization under mild conditions [25]. These reactions often proceed through single-electron transfer mechanisms that can complement traditional two-electron processes, providing access to reaction pathways that are difficult to achieve through conventional methods.

The development of asymmetric cross-coupling reactions has also found applications in dibenzofuran chemistry, enabling the stereoselective formation of chiral dibenzofuran derivatives [15] [17]. These reactions typically employ chiral ligands to control the stereochemical outcome of the coupling process, which is particularly important for the synthesis of biologically active compounds.

Polycyclic Derivative Synthesis for Material Science

The synthesis of polycyclic derivatives based on the 2-methyldibenzofuran core has gained significant attention in materials science applications, particularly for the development of organic electronic materials [22] [26] [27] [28]. These extended conjugated systems exhibit unique photophysical and electronic properties that make them valuable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and organic semiconductors.

Table 3: Material Science Applications of 2-Methyldibenzofuran Derivatives

| Application Area | Derivative Type | Key Properties | Synthesis Method | Performance Metrics | Current Challenges |

|---|---|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Dibenzofuran-based HTMs | High triplet energy, thermal stability | Suzuki coupling, cyclization | EQE: 20-25%, Lifetime: 1000+ h | Blue emission stability |

| Hole Transport Materials | Triphenylamine-dibenzofuran hybrids | Excellent hole mobility | Ullmann coupling, functionalization | Mobility: 10⁻³-10⁻⁴ cm²/V·s | Oxidation stability |

| Photovoltaic Cells | Extended conjugated systems | Broad absorption, charge transport | Palladium-catalyzed C-C coupling | PCE: 12-18% | Absorption range limitation |

| Organic Semiconductors | Fused polycyclic structures | π-conjugation, planarity | Cyclization reactions | Conductivity: 10⁻⁴-10⁻² S/cm | Processing difficulties |

| Fluorescent Materials | Substituted dibenzofurans | Tunable emission wavelength | Electrophilic substitution | Quantum yield: 60-90% | Color purity |

The development of hole transport materials based on dibenzofuran derivatives has shown particular promise for OLED applications [22] [29]. These materials combine the high triplet energy of the dibenzofuran core with excellent thermal stability, making them suitable for use in blue phosphorescent OLEDs. The synthesis of these materials often involves the coupling of dibenzofuran derivatives with triphenylamine units to create hybrid structures with optimal charge transport properties.

The formation of extended polycyclic systems can be achieved through various synthetic strategies, including domino reactions, cascade processes, and multi-step cyclization sequences [26] [27] [30]. These approaches often involve the strategic use of cross-coupling reactions followed by intramolecular cyclization to construct complex fused ring systems. The resulting polycyclic structures exhibit enhanced π-conjugation and improved electronic properties compared to the parent dibenzofuran core.

Recent research has focused on the development of efficient synthetic methodologies for accessing diverse dibenzofuran derivatives with specific substitution patterns [30] [31]. These efforts have led to the development of new synthetic routes that provide better control over regioselectivity and functional group tolerance, enabling the synthesis of materials with tailored properties for specific applications.

The integration of dibenzofuran derivatives into polymer materials has also emerged as an important area of research [26] [32]. These polymeric materials can combine the favorable electronic properties of the dibenzofuran core with the mechanical properties and processability of polymer systems, leading to new materials for flexible electronic applications.

The synthesis of polycyclic derivatives often requires careful optimization of reaction conditions to achieve high yields and selectivity [27] [28]. Factors such as temperature, solvent choice, catalyst loading, and reaction time all play crucial roles in determining the success of these transformations. The development of more efficient synthetic methodologies continues to be an active area of research, with particular emphasis on developing more sustainable and environmentally friendly processes.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard